

Commercial suppliers and purity of 3-Formyl-4-thiopheneboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Formyl-4-thiopheneboronic acid*

Cat. No.: *B112628*

[Get Quote](#)

In-Depth Technical Guide to 3-Formyl-4-thiopheneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Formyl-4-thiopheneboronic acid**, a valuable building block in organic synthesis, particularly for applications in medicinal chemistry and materials science. This document details its commercial availability, purity standards, and key experimental protocols.

Commercial Availability and Purity

3-Formyl-4-thiopheneboronic acid (CAS No: 4347-32-4) is readily available from a variety of commercial suppliers. The purity of the commercially available product is typically suitable for most research and development applications. Key specifications are summarized below.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity Specification
Santa Cruz Biotechnology	4347-32-4	C ₅ H ₅ BO ₃ S	155.97	Not specified
Fisher Scientific	4347-32-4	C ₅ H ₅ BO ₃ S	155.97	min 96%
Toronto Research Chemicals	4347-32-4	C ₅ H ₅ BO ₃ S	155.97	Not specified
Manchester Organics	4347-32-4	C ₅ H ₅ BO ₃ S	155.97	Not specified

Experimental Protocols

While specific proprietary synthesis methods are not publicly disclosed by all suppliers, the synthesis of **3-Formyl-4-thiopheneboronic acid** can be achieved through established organometallic procedures. The following sections outline general yet detailed methodologies for its synthesis, purification, and analysis, based on standard practices for similar thiopheneboronic acids.

Synthesis of 3-Formyl-4-thiopheneboronic Acid

A common synthetic route to **3-Formyl-4-thiopheneboronic acid** involves the borylation of a suitable brominated thiophene precursor, such as 3-bromo-4-formylthiophene. This can be achieved via a lithium-halogen exchange followed by reaction with a borate ester.

Materials:

- 3-Bromo-4-formylthiophene
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
- Triisopropyl borate

- 1 M Hydrochloric acid (HCl)
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Argon or Nitrogen gas (for inert atmosphere)

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add 3-bromo-4-formylthiophene and anhydrous THF under an inert atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction is monitored for the completion of the lithium-halogen exchange.
- After stirring for the appropriate time at -78 °C, add triisopropyl borate dropwise, again keeping the temperature below -70 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl.
- Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Wash the combined organic layers with water and then brine.
- Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure to yield the crude **3-Formyl-4-thiopheneboronic acid**.

Purification by Recrystallization

Recrystallization is a standard and effective method for purifying solid organic compounds like **3-Formyl-4-thiopheneboronic acid**. The choice of solvent is critical for successful purification.

A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

Materials:

- Crude **3-Formyl-4-thiopheneboronic acid**
- Recrystallization solvent (e.g., a mixture of ethanol and water, or toluene)
- Erlenmeyer flask
- Hot plate
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- Place the crude **3-Formyl-4-thiopheneboronic acid** in an Erlenmeyer flask.
- Add a minimal amount of the chosen recrystallization solvent.
- Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.
- Allow the hot, clear solution to cool slowly to room temperature, undisturbed.
- Once crystal formation appears to be complete, cool the flask in an ice bath to maximize crystal yield.
- Collect the purified crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

- Dry the crystals under vacuum to remove residual solvent.

Purity Analysis

The purity of **3-Formyl-4-thiopheneboronic acid** can be reliably determined using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

A validated RP-HPLC method is crucial for the accurate quantification of purity and the detection of any impurities.

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size)

Typical Conditions:

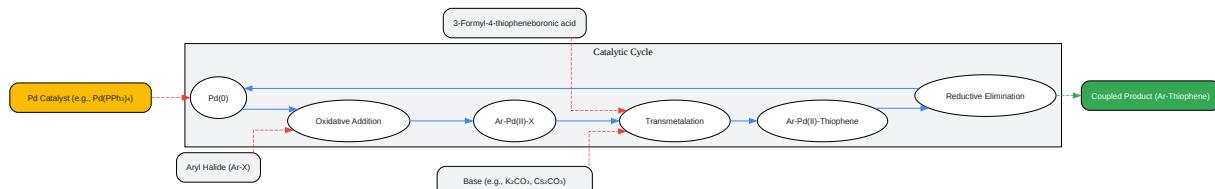
- Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or phosphoric acid to ensure sharp peak shapes. For example, a gradient from 20% to 95% acetonitrile in water (containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
- Sample Preparation: Dissolve a precisely weighed sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 μ m syringe filter before injection.

qNMR is a powerful technique for determining the absolute purity of a compound by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.

Instrumentation:

- High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

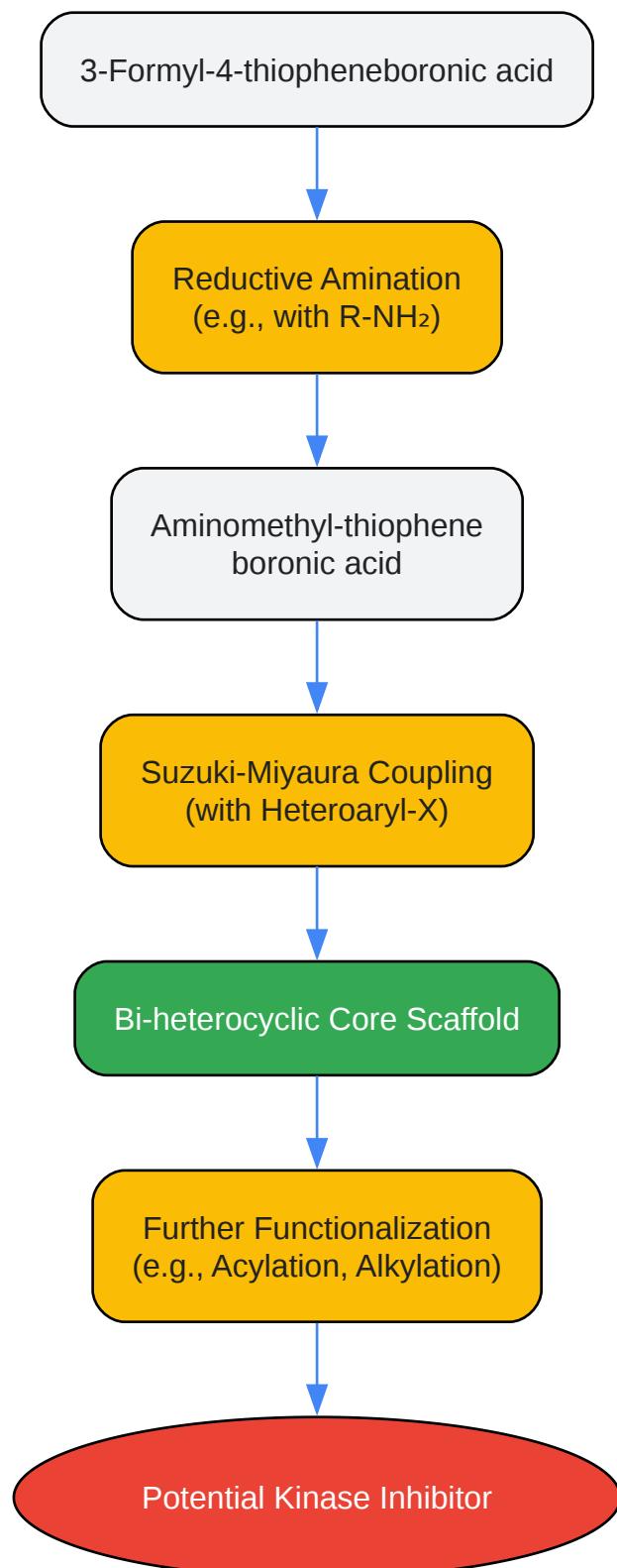

- Accurately weigh a sample of **3-Formyl-4-thiopheneboronic acid** and a suitable internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) into an NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte's signals.
- Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Acquire the ¹H NMR spectrum using parameters that ensure full signal relaxation (e.g., a long relaxation delay, D1, of at least 5 times the longest T1 of the signals of interest).
- Integrate the well-resolved signals of both the analyte and the internal standard.
- Calculate the purity of the analyte based on the integral values, the number of protons corresponding to each signal, and the weights of the sample and the internal standard.

Applications in Drug Discovery and Materials Science

3-Formyl-4-thiopheneboronic acid is a versatile building block due to its two reactive functional groups: the boronic acid and the aldehyde. The boronic acid moiety is primarily used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The aldehyde group can be used for various transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases.

Suzuki-Miyaura Coupling

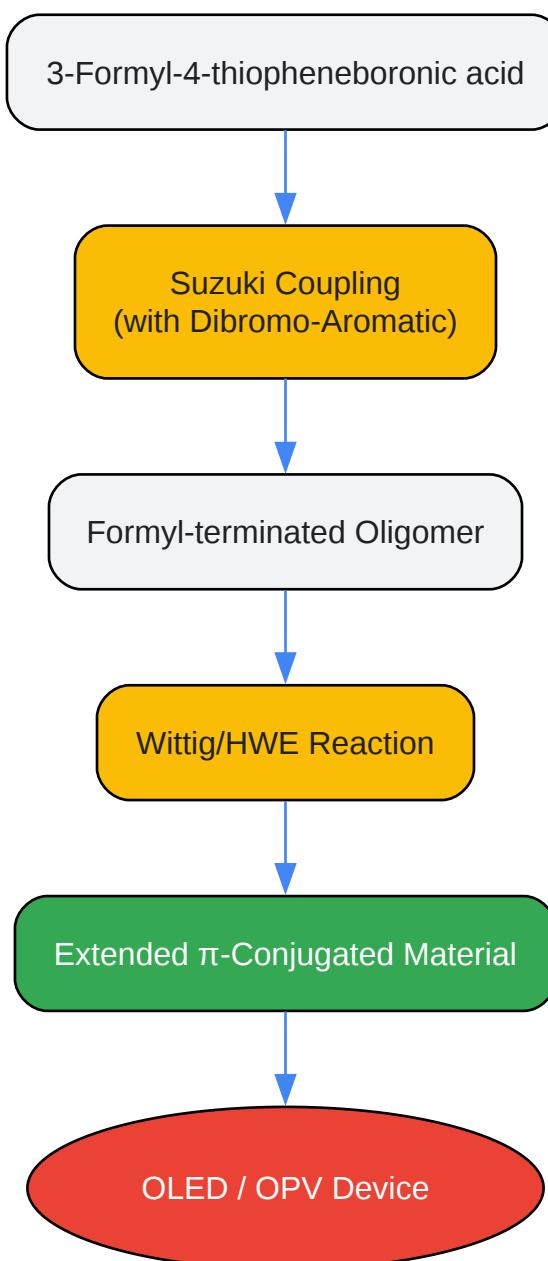
This reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds.



[Click to download full resolution via product page](#)

Suzuki-Miyaura Coupling Workflow

Role in Kinase Inhibitor Synthesis


Substituted thiophenes are important scaffolds in the development of kinase inhibitors. The formyl group on **3-Formyl-4-thiopheneboronic acid** can be a key handle for introducing diversity and modulating the pharmacological properties of potential drug candidates. For instance, the aldehyde can be converted to an amine, which can then be further functionalized.

[Click to download full resolution via product page](#)

Synthetic Pathway to Kinase Inhibitors

Application in Organic Electronics

Thiophene-based materials are widely used in organic electronics due to their excellent charge transport properties. **3-Formyl-4-thiopheneboronic acid** can serve as a building block for the synthesis of conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).^[1] The formyl group can be used to extend the conjugation of the system through reactions like the Wittig or Horner-Wadsworth-Emmons reaction.

[Click to download full resolution via product page](#)

Synthesis of Conjugated Materials

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [Commercial suppliers and purity of 3-Formyl-4-thiopheneboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112628#commercial-suppliers-and-purity-of-3-formyl-4-thiopheneboronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com